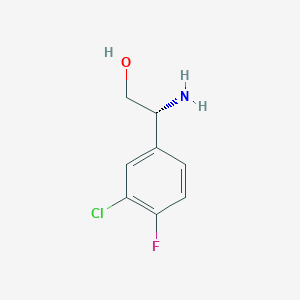
Bis(butylcyclopentadienyl)tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butylcyclopentadienyl)tungsten: is a chemical compound with the molecular formula C18H26W . It is a member of the organotungsten family, characterized by the presence of tungsten atoms bonded to organic ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)tungsten can be synthesized through the reaction of tungsten hexachloride with butylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(butylcyclopentadienyl)tungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products Formed:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New organotungsten compounds with different ligands.
Scientific Research Applications
Chemistry: Bis(butylcyclopentadienyl)tungsten is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalysis and selectivity in these reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in radiopharmaceuticals and imaging agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and thin films. Its ability to form stable complexes makes it valuable in materials science .
Mechanism of Action
The mechanism by which bis(butylcyclopentadienyl)tungsten exerts its effects is primarily through its ability to act as a catalyst. The tungsten center facilitates various chemical transformations by providing a reactive site for substrate molecules. The compound’s unique structure allows for efficient electron transfer and stabilization of reaction intermediates .
Comparison with Similar Compounds
Bis(cyclopentadienyl)tungsten: Similar structure but with cyclopentadienyl ligands instead of butylcyclopentadienyl.
Bis(methylcyclopentadienyl)tungsten: Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)tungsten: Contains ethylcyclopentadienyl ligands.
Uniqueness: Bis(butylcyclopentadienyl)tungsten is unique due to the presence of butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
90023-17-9 |
|---|---|
Molecular Formula |
C18H26W |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C9H13.W/c2*1-2-3-6-9-7-4-5-8-9;/h2*4,7H,2-3,5-6H2,1H3;/q2*-1;+2 |
InChI Key |
SMIXNUAUMHFKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[W+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


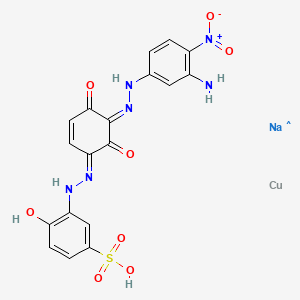
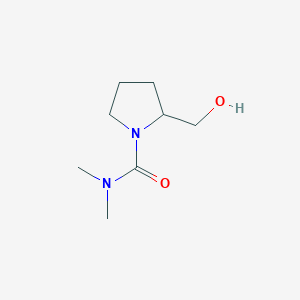
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
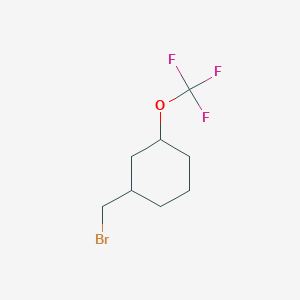
![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
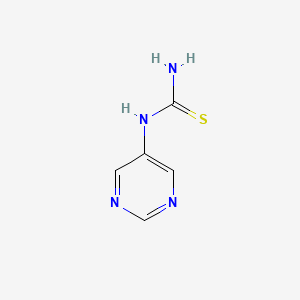
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
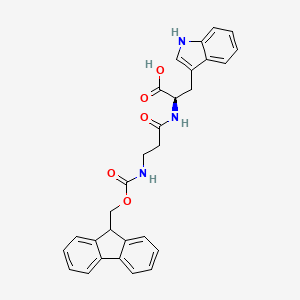
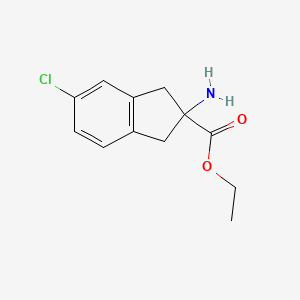
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
